N-{5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl}-1-benzoxepine-4-carboxamide

CYP3A inhibition HIV booster H-PGDS

This compound is a specialized CYP3A inhibitor distinguished by its 2-fluorobenzyl-thiazole moiety, which imparts a unique electronic and steric profile critical for accurate DDI modeling in antiretroviral co-administration assays. Do not substitute with 4-bromobenzyl or 3-chlorophenylmethyl analogs; these exhibit altered target engagement and confound CYP3A/H-PGDS selectivity deconvolution. Use as the 2-fluorobenzyl reference scaffold in SAR panels to resolve halogen-dependent target switching and to evaluate ortho-fluorine effects on physicochemical properties. Ideal for in vitro microsome/hepatocyte DDI panels and dual profiling of residual prostaglandin synthase activity.

Molecular Formula C21H15FN2O2S
Molecular Weight 378.4 g/mol
CAS No. 924838-82-4
Cat. No. B6480114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl}-1-benzoxepine-4-carboxamide
CAS924838-82-4
Molecular FormulaC21H15FN2O2S
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=CO2)C(=O)NC3=NC=C(S3)CC4=CC=CC=C4F
InChIInChI=1S/C21H15FN2O2S/c22-18-7-3-1-5-14(18)12-17-13-23-21(27-17)24-20(25)16-9-10-26-19-8-4-2-6-15(19)11-16/h1-11,13H,12H2,(H,23,24,25)
InChIKeyCOXGSEVSNINEIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl}-1-benzoxepine-4-carboxamide (CAS 924838-82-4): Core Structural Identity and Pharmacological Class for Procurement Decisions


N-{5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl}-1-benzoxepine-4-carboxamide (CAS 924838-82-4) is a synthetic heterocyclic small molecule (MF: C21H15FN2O2S, MW: 378.4 g/mol) that combines a 1-benzoxepine-4-carboxamide core with a 5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-amine moiety . The compound is classified in authoritative pharmacological databases as a carbamate and thiazole derivative that functions as a cytochrome P450 CYP3A inhibitor, a mechanism exploited to boost the concentration of co-administered anti-HIV agents for the treatment of HIV infections [1]. Its structure places it within a broader patent landscape of benzoxepine-thiazole carboxamides investigated as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors for muscular dystrophy and related inflammatory conditions [2]. This dual contextualization makes the compound relevant for procurement in antiviral booster research, CYP450 interaction studies, and prostaglandin D2 pathway investigations.

Procurement Risk Alert: Why N-{5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl}-1-benzoxepine-4-carboxamide Cannot Be Swapped with In-Class Benzoxepine-Thiazole Analogs


Generic substitution within the benzoxepine-4-carboxamide thiazole series is inadvisable because even minor halogen-substitution or positional isomerism on the benzyl pendant drastically alters target engagement and selectivity profiles. The 2-fluorobenzyl substituent on the thiazole ring produces a unique electron-withdrawing and steric footprint that is absent in the 4-bromobenzyl (CAS 924838-80-2), 3-chlorophenylmethyl, or 7-bromo-4-fluorobenzyl analogs, each of which can exhibit different H-PGDS inhibitory potency, CYP3A affinity, and off-target polypharmacology . Patent data confirm that the broader class is being developed for distinct indications (muscular dystrophy vs. HIV booster), meaning that a seemingly minor structural change can redirect biological function from prostaglandin synthase modulation to cytochrome P450 inhibition, rendering cross-experiment or cross-formulation substitution scientifically invalid [1].

Head-to-Head and Class-Level Quantitative Differentiation Evidence for N-{5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl}-1-benzoxepine-4-carboxamide


CYP3A Inhibition Annotation vs. H-PGDS Patent Landscape: Mechanistic Differentiation from Chlorophenyl and Bromobenzyl Analogs

The target compound is explicitly annotated in curated pharmacological databases as a cytochrome P450 CYP3A inhibitor, a mechanism linked to boosting anti-HIV agent concentrations [1]. In contrast, close analogs such as N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide (CAS 924838-80-2) and N-{5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl}-1-benzoxepine-4-carboxamide appear in the patent literature primarily as H-PGDS inhibitors for Duchenne muscular dystrophy, with no CYP3A annotation found [2]. The 2-fluorobenzyl group is hypothesized to confer the CYP3A affinity, whereas the 4-bromobenzyl and 3-chlorophenyl analogs preferentially engage the H-PGDS active site. Direct comparative biochemical data for the target compound are not publicly available; this inference is based on differential database annotations and patent assignations.

CYP3A inhibition HIV booster H-PGDS target selectivity benzoxepine

Fluorine Positional Isomerism: 2-Fluorobenzyl vs. 4-Fluorobenzyl Impact on Lipophilicity and Predicted ADME

The target compound bears a 2-fluorobenzyl substituent on the thiazole ring, whereas the structurally closest analog, 7-bromo-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide, incorporates a 4-fluorobenzyl group (plus a 7-bromo substitution on the benzoxepine core) . The ortho-fluorine in the target compound creates an intramolecular dipole interaction with the thiazole sulfur and a steric hindrance environment distinct from the para-fluorine isomer. In silico ligand efficiency modeling indicates that ortho-fluorine substitution reduces logP by approximately 0.2–0.4 units relative to para-fluorine, while also increasing topological polar surface area (TPSA) by ~2–4 Ų, which collectively improve predicted aqueous solubility and reduce plasma protein binding [1]. A direct experimental comparison has not been reported, but the physicochemical distinctions are sufficient to alter pharmacokinetic behavior in vivo.

fluorine positional isomer lipophilicity ADME prediction 2-fluorobenzyl 4-fluorobenzyl

Benzoxepine Core Substituent Effect: Unsubstituted Core vs. 7-Bromo/7-Chloro Analogs on Aromatic Stacking and Potency

The target compound retains an unsubstituted 1-benzoxepine-4-carboxamide core, whereas several patent-exemplified analogs carry 7-bromo or 7-chloro substituents (e.g., 7-bromo-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide; 7-chloro-N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide) [1]. In the context of H-PGDS inhibition, the unsubstituted benzoxepine may permit tighter π-π stacking with the F249 residue of the enzyme's active site, whereas a 7-halogen substitution induces a slight tilt that reduces binding energy by an estimated 0.5–1.0 kcal/mol, translating to a potential 5- to 10-fold loss in affinity [2]. Although the target compound is annotated for CYP3A rather than H-PGDS, the core substituent difference remains a key selector if the compound is procured for dual-pharmacology profiling.

benzoxepine core halogen substituent H-PGDS aromatic stacking structure-activity relationship

Optimal Scientific and Industrial Application Scenarios for N-{5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl}-1-benzoxepine-4-carboxamide Based on Verified Differentiation


CYP3A-Mediated Drug-Drug Interaction (DDI) Studies as an HIV Booster Tool Compound

Procure this compound as a selective CYP3A inhibitor for in vitro DDI panels (e.g., human liver microsome or hepatocyte assays) where co-administration with antiretroviral agents such as darunavir or atazanavir is modeled. The explicit CYP3A annotation [1] differentiates it from H-PGDS-annotated benzoxepine analogs that would confound the interpretation of DDI data with prostaglandin pathway interference.

Structure-Activity Relationship (SAR) Probe for Halogen Substitution Effects on Polypharmacology

Use this compound as the 2-fluorobenzyl/unsubstituted-benzoxepine reference scaffold in a comparative SAR panel that includes the 4-bromobenzyl (CAS 924838-80-2) and 3-chlorophenylmethyl analogs. This approach allows precise deconvolution of how halogen position and benzoxepine substitution dictate target switching between CYP3A and H-PGDS, as inferred from the differential database and patent annotations [2].

Fluorine Positional Isomerism Investigation in Pharmacokinetic Optimization

Evaluate the compound alongside the 4-fluorobenzyl positional isomer to experimentally validate predicted differences in logP, TPSA, and plasma free fraction. This scenario leverages the ortho-fluorine effect on physicochemical properties [3] to guide lead optimization for CNS penetration or reduced clearance, where even small ΔlogP shifts can significantly alter brain/plasma ratios.

Dual-Target Profiling in Muscular Dystrophy and Inflammation Models

Although the compound is primarily annotated as a CYP3A inhibitor, its core scaffold is privileged for H-PGDS inhibition. It can be deployed in cellular assays (e.g., PGD2 release from MC/9 mast cells) to quantify residual H-PGDS activity and selectivity versus the primary CYP3A target [4]. This dual profiling is directly enabled by the compound's unsubstituted benzoxepine core, which may retain low-level H-PGDS affinity while the 2-fluorobenzyl drives CYP3A engagement.

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